Urapidil

Descripción general

Descripción

Urapidil es un fármaco antihipertensivo simpáticolitico utilizado principalmente para controlar la presión arterial alta. Actúa como un antagonista del receptor alfa-1 adrenérgico y un agonista del receptor de serotonina 5-HT1A . Este mecanismo dual le permite reducir la presión arterial sin causar taquicardia refleja, un efecto secundario común de otros medicamentos antihipertensivos .

Aplicaciones Científicas De Investigación

Urapidil tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar antagonistas del receptor alfa-1 adrenérgico y agonistas del receptor de serotonina.

Biología: Se investiga por sus efectos sobre la regulación de la presión arterial y sus posibles propiedades neuroprotectoras.

Mecanismo De Acción

Urapidil ejerce sus efectos antihipertensivos bloqueando los receptores alfa-1 adrenérgicos periféricos, lo que reduce la resistencia periférica y disminuye la presión arterial. Además, estimula los receptores de serotonina 5-HT1A en el sistema nervioso central, contribuyendo a su efecto simpáticolitico central . Este mecanismo dual ayuda a prevenir la taquicardia refleja, lo que hace que this compound sea único entre los agentes antihipertensivos .

Compuestos similares:

Prazosin: Otro antagonista del receptor alfa-1 adrenérgico, pero carece de la actividad agonista del receptor de serotonina.

Clonidina: Un antihipertensivo de acción central que estimula los receptores alfa-2 adrenérgicos, a diferencia de la actividad del receptor de serotonina de this compound.

Doxazosina: Similar a prazosina pero con una duración de acción más prolongada.

Singularidad: La combinación de antagonismo del receptor alfa-1 adrenérgico y agonismo del receptor de serotonina 5-HT1A de this compound lo diferencia de otros agentes antihipertensivos. Esta acción dual no solo reduce la presión arterial, sino que también minimiza el riesgo de taquicardia refleja, una ventaja significativa sobre otros medicamentos .

Análisis Bioquímico

Biochemical Properties

Urapidil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an alpha-1 adrenoceptor antagonist, inhibiting the vasoconstrictor effects of catecholamines . Additionally, this compound interacts with serotonin 5-HT1A receptors, exerting a central sympatholytic effect . These interactions help in reducing blood pressure by modulating vascular resistance and sympathetic outflow.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It reduces inflammatory responses, apoptosis, and oxidative stress by elevating levels of superoxide dismutase, total antioxidant status, and glutathione peroxidase within cells . This compound also affects ion transport systems in red blood cells, enhancing the sodium cotransport system . These cellular effects contribute to its antihypertensive properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting vasoconstriction . Centrally, this compound stimulates serotonin 5-HT1A receptors, reducing sympathetic outflow and modulating the activity of cerebral centers controlling the circulatory system . These combined actions result in effective blood pressure reduction without causing reflex tachycardia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and minimal degradation over time. Studies have shown that this compound remains stable for at least 10 days when diluted in sodium chloride solution and stored at room temperature . It is not completely stable at high temperatures and should be replaced after prolonged heat stress . Long-term effects on cellular function include sustained antihypertensive action and improved glucose and lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects . Higher doses may cause sedation, hypersalivation, and tremor . This compound also exhibits antiarrhythmic properties at high doses, further demonstrating its therapeutic potential .

Metabolic Pathways

This compound is extensively metabolized in the liver, with a significant portion of the dose appearing in the urine . It interacts with various enzymes involved in its metabolism, including those responsible for its biotransformation and elimination. The metabolic pathways of this compound ensure its effective clearance from the body, contributing to its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is well absorbed orally, with a bioavailability of about 70% . This compound’s distribution is influenced by its interactions with plasma proteins and its ability to cross cellular membranes. These properties ensure its effective delivery to target sites, enhancing its therapeutic efficacy.

Métodos De Preparación

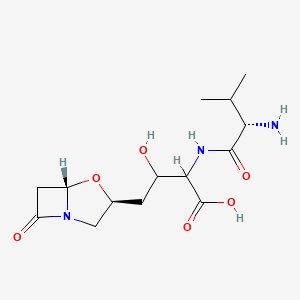

Rutas sintéticas y condiciones de reacción: La síntesis de urapidil implica múltiples pasos. Un método común comienza con la reacción de 1,3-dimetil-6-semicarbazida pirimidina con 3-amino-1-propanol para producir 6-(3-hidroxipropilamino)-1,3-dimetil-uracilo. Este intermedio se hace reaccionar luego con cloruro de tionilo para formar 6-(3-cloropropilamino)-1,3-dimetil-uracilo. Finalmente, este compuesto reacciona con clorhidrato de 1-(2-metoxifenil)piperazina para producir this compound .

Métodos de producción industrial: En entornos industriales, las inyecciones de clorhidrato de this compound se preparan mezclando clorhidrato de this compound con un regulador de la presión osmótica y un par de amortiguadores ácido-base. El pH se ajusta a 5.9-6.5 para mejorar la estabilidad. La temperatura durante el proceso de preparación se controla para que esté por debajo de los 60 °C para evitar la degradación .

Análisis De Reacciones Químicas

Tipos de reacciones: Urapidil experimenta diversas reacciones químicas, incluidas reacciones de adición, sustitución y complejación. Por ejemplo, la reacción de adición de 1-(2-metoxifenil)piperazina con oxetano, catalizada por triflato de iterbio en acetonitrilo, forma un intermedio clave .

Reactivos y condiciones comunes:

Reacción de adición: Catalizada por triflato de iterbio en acetonitrilo.

Reacción de sustitución: Implica cloruro de tionilo y clorhidrato de 1-(2-metoxifenil)piperazina.

Productos principales: El producto principal de estas reacciones es el propio this compound, que se confirma mediante diversas técnicas analíticas como resonancia magnética nuclear (RMN) y espectrometría de masas de alta resolución (HRMS) .

Comparación Con Compuestos Similares

Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.

Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.

Doxazosin: Similar to prazosin but with a longer duration of action.

Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .

Propiedades

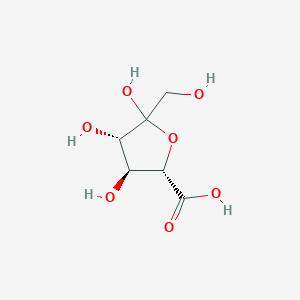

IUPAC Name |

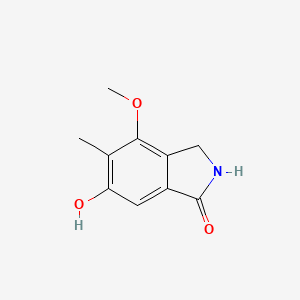

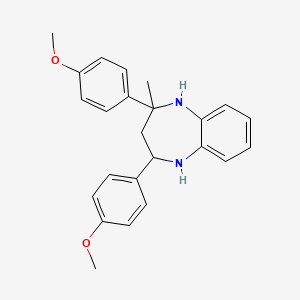

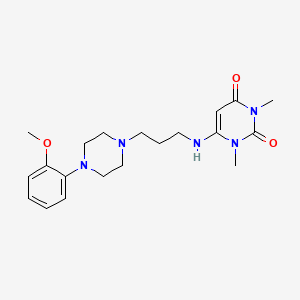

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGLRUYEQNHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021425 | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-75-1 | |

| Record name | Urapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urapidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.